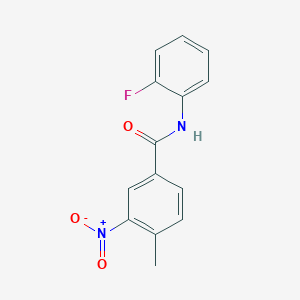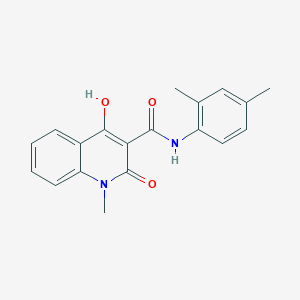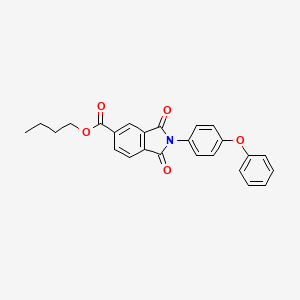![molecular formula C22H27NO4 B11986805 Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B11986805.png)
Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C22H27NO4. It is a synthetic chemical often used in research and industrial applications due to its unique structural properties. The compound is characterized by the presence of a propyl ester group, a tert-butylphenoxy group, and an acylamino benzoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate typically involves a multi-step process:
Formation of 4-tert-butylphenoxyacetic acid: This can be achieved by reacting 4-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-tert-butylphenoxyacetic acid is then acylated with acetic anhydride to form the corresponding acyl chloride.
Amidation: The acyl chloride is reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the product is esterified with propanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate
- Propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
- Propyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
Uniqueness
Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and interactions. This structural feature can influence the compound’s solubility, stability, and biological activity, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C22H27NO4 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
propyl 4-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H27NO4/c1-5-14-26-21(25)16-6-10-18(11-7-16)23-20(24)15-27-19-12-8-17(9-13-19)22(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,23,24) |
Clave InChI |
IIEXCVAQLRVRHB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl 1-(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B11986728.png)
![2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986736.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11986743.png)





![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11986791.png)
![Ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11986797.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986808.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11986818.png)

